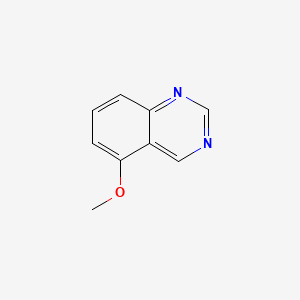5-Methoxyquinazoline
CAS No.: 7556-87-8
Cat. No.: VC3816189
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7556-87-8 |
|---|---|
| Molecular Formula | C9H8N2O |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 5-methoxyquinazoline |
| Standard InChI | InChI=1S/C9H8N2O/c1-12-9-4-2-3-8-7(9)5-10-6-11-8/h2-6H,1H3 |
| Standard InChI Key | ACCVTKJXKFSAAH-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=NC=NC=C21 |
| Canonical SMILES | COC1=CC=CC2=NC=NC=C21 |
Introduction
Chemical Profile and Structural Characteristics
5-Methoxyquinazoline (CHNO) is a planar bicyclic compound comprising a benzene ring fused to a pyrimidine ring, with a methoxy (-OCH) group at the 5-position. Its molecular weight is 160.17 g/mol, and it exists as a solid at room temperature with moderate solubility in polar solvents such as methanol and dimethyl sulfoxide (DMSO) . Key spectroscopic data include:
-
H NMR (DMSO-): δ 8.98 (s, 1H, H-2), 8.45 (d, Hz, 1H, H-7), 7.72 (t, Hz, 1H, H-6), 7.35 (d, Hz, 1H, H-8), 3.93 (s, 3H, OCH) .
-
IR: Strong absorption bands at 1650 cm (C=N stretch) and 1250 cm (C-O-C stretch) .
The methoxy group enhances electron density in the quinazoline ring, influencing reactivity and interactions with biological targets such as kinase active sites .
Synthesis and Derivatives
Synthetic Routes
5-Methoxyquinazoline is synthesized via cyclization and functionalization strategies:
-
From 2-Aminobenzoic Acid Derivatives:
Cyclocondensation of 2-amino-4-methoxybenzoic acid with formamide under reflux yields the quinazoline core . Optimization using L-methionine and methanesulfonic acid improves demethylation efficiency (yield: 85–90%) . -
Chlorination and Amination:
4-Chloro-5-methoxyquinazoline (CAS 179246-14-1) is a key intermediate synthesized via thionyl chloride treatment of 5-methoxyquinazolin-4-ol, achieving 95% yield. Subsequent amination with methylamine or substituted anilines produces bioactive derivatives .
Table 1: Representative Synthetic Pathways
Structural Modifications
Derivatives of 5-methoxyquinazoline exhibit enhanced pharmacological profiles:
-
5-Methoxyquinazoline-2,4-diamine (CAS 27018-21-9): Introduces amino groups at positions 2 and 4, showing potent inhibition of G protein–coupled receptor kinases (GRK5/6) .
-
4-(2-Fluorophenoxy)-7-methoxyquinazoline: Dual EGFR/c-Met inhibitor with IC values <1 μM in non-small cell lung cancer (NSCLC) models .
Biological Activities and Mechanisms
Kinase Inhibition
5-Methoxyquinazoline derivatives target kinase signaling pathways:
-
GRK5/6 Inhibition: Compound 19 ((S)-N-(1-(5-chloropyridin-2-yl)ethyl)-N-(5-ethyl-1H-pyrazol-3-yl)-5-methoxyquinazoline-2,4-diamine) inhibits GRK5/6 with >80% efficacy, reducing GPR35 receptor internalization .
-
CDK Inhibition: Pyrazolo-pyridine derivatives (e.g., St.4) induce cell cycle arrest (G/M phase) in HCT116 colon cancer cells via CDK2/CDK9 inhibition .
Table 2: Anticancer Activity of Select Derivatives
| Compound | Target | IC (μM) | Cell Line | Reference |
|---|---|---|---|---|
| St.4 (Pyrazolo-pyridine) | CDK2/CDK9 | 0.03–0.05 | HCT116 | |
| TS-41 (EGFR/c-Met) | EGFR, c-Met | 1.5–2.5 | NSCLC |
Antibacterial Applications
Quinazoline-2,4-diones, including 5-methoxy variants, inhibit bacterial DNA gyrase. For example, ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate shows MIC values of 0.5–2 μg/mL against Staphylococcus aureus .
Applications in Drug Development
Anticancer Agents
-
Gefitinib Analogues: 5-Methoxyquinazoline scaffolds are used in EGFR inhibitors, with modifications at the 6-position enhancing potency .
-
Dacomitinib: A second-generation EGFR inhibitor incorporating a 7-methoxyquinazoline core, approved for NSCLC treatment .
Antibacterial Agents
FRET-based assays utilizing 5-methoxyquinazoline-2,4-diamine as a fluorescent probe enable real-time monitoring of aminoglycoside binding to bacterial rRNA .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume